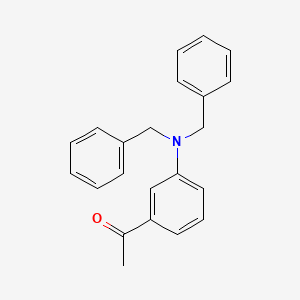

1-(3-(Dibenzylamino)phenyl)ethanone

Vue d'ensemble

Description

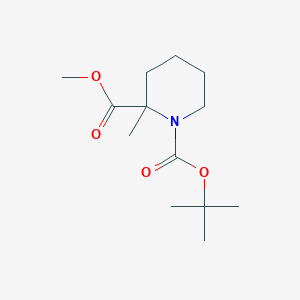

“1-(3-(Dibenzylamino)phenyl)ethanone” is a chemical compound with the molecular formula C22H21NO . It has a molecular weight of 315.4 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “1-(3-(Dibenzylamino)phenyl)ethanone” consists of 22 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact structure would require more detailed spectroscopic data for accurate determination.Applications De Recherche Scientifique

Advanced Oxidation Processes for Compound Degradation

A review focused on the degradation of acetaminophen through advanced oxidation processes highlights methodologies that could be applicable to a wide range of compounds, including potentially "1-(3-(Dibenzylamino)phenyl)ethanone". Advanced oxidation processes (AOPs) are explored for their efficiency in breaking down recalcitrant compounds in aquatic environments, pointing out the significance of understanding degradation pathways, by-products, and biotoxicity (Qutob et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater is another area of interest. This approach enhances the efficiency of degradation for recalcitrant compounds, potentially offering a pathway for studying or utilizing "1-(3-(Dibenzylamino)phenyl)ethanone" in environmental remediation or degradation studies (Husain & Husain, 2007).

Synthetic Protocols for Pharmacologically Important Compounds

A review on synthetic protocols for creating 6H-benzo[c]chromen-6-ones, compounds with considerable pharmacological importance, showcases the need for synthetic strategies to produce bioactive molecules. This could be relevant for synthesizing or modifying "1-(3-(Dibenzylamino)phenyl)ethanone" for potential pharmaceutical applications (Mazimba, 2016).

Antioxidant Activity Analysis Methods

The review on methods used in determining antioxidant activity provides a comprehensive overview of tests based on hydrogen atom transfer, electron transfer, and mixed processes. This could be instrumental in assessing the antioxidant potential of "1-(3-(Dibenzylamino)phenyl)ethanone", given its structural features that may lend to redox activities (Munteanu & Apetrei, 2021).

Safety And Hazards

Safety precautions for handling “1-(3-(Dibenzylamino)phenyl)ethanone” include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

1-[3-(dibenzylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTIGZASJSAWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459961 | |

| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Dibenzylamino)phenyl)ethanone | |

CAS RN |

251966-49-1 | |

| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)